REACTION_SMILES
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[CH3:1][O:2][NH:3][C:4]([CH:5]([CH2:6][CH2:7][Br:8])[Br:9])=[O:10].[H-:12].[Na+:11].[cH:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[CH3:1][O:2][N:3]1[C:4](=[O:10])[CH:5]([Br:9])[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CONC(=O)C(Br)CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CON1CCC(Br)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |